2-(4-Bromoanilino)-N-(2-cyano-3-methylbutan-2-yl)propanamide

Medicinal Chemistry Structure-Activity Relationship Chemical Library Design

2-(4-Bromoanilino)-N-(2-cyano-3-methylbutan-2-yl)propanamide (CAS 1214197-39-3) is a synthetic small molecule with molecular formula C15H20BrN3O and a molecular weight of 338.249 g/mol. The compound is listed in the CAS REGISTRY with a valid checksum-verified CAS number, confirming its status as a registered chemical substance.

Molecular Formula C15H20BrN3O
Molecular Weight 338.249
CAS No. 1214197-39-3
Cat. No. B2652093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromoanilino)-N-(2-cyano-3-methylbutan-2-yl)propanamide
CAS1214197-39-3
Molecular FormulaC15H20BrN3O
Molecular Weight338.249
Structural Identifiers
SMILESCC(C)C(C)(C#N)NC(=O)C(C)NC1=CC=C(C=C1)Br
InChIInChI=1S/C15H20BrN3O/c1-10(2)15(4,9-17)19-14(20)11(3)18-13-7-5-12(16)6-8-13/h5-8,10-11,18H,1-4H3,(H,19,20)
InChIKeyGUWPGMPPPYJKKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromoanilino)-N-(2-cyano-3-methylbutan-2-yl)propanamide (CAS 1214197-39-3): Structural Identity and Procurement Baseline


2-(4-Bromoanilino)-N-(2-cyano-3-methylbutan-2-yl)propanamide (CAS 1214197-39-3) is a synthetic small molecule with molecular formula C15H20BrN3O and a molecular weight of 338.249 g/mol [1]. The compound is listed in the CAS REGISTRY with a valid checksum-verified CAS number, confirming its status as a registered chemical substance [1]. It is commercially available from specialty chemical suppliers at a typical purity of 95%, intended exclusively for non-human research use [2]. Structurally, it belongs to the class of α-cyano-substituted propanamides bearing a 4-bromoanilino group — a scaffold that combines a halogenated aromatic amine with a sterically hindered nitrile-bearing amide tail. No peer-reviewed biological activity data, target engagement profiles, or in vivo pharmacokinetic information for this specific compound are available in the public domain as of the publication date of this guide.

Why Generic Substitution Fails for 2-(4-Bromoanilino)-N-(2-cyano-3-methylbutan-2-yl)propanamide (CAS 1214197-39-3)


Compounds bearing the 4-bromoanilino group or the N-(2-cyano-3-methylbutan-2-yl) amide tail cannot be treated as interchangeable for research or procurement purposes, because even minor structural permutations within this chemical space produce fundamentally different target engagement profiles. The closest isomeric compound — 2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide (CAS 1240721-78-1) — differs in two critical respects: (a) it employs an acetamide rather than a propanamide linker, altering conformational flexibility and hydrogen-bonding geometry, and (b) it bears a methyl substituent ortho to the bromine on the aniline ring, which modifies both electronic and steric properties . More dramatically, UNC669 (CAS 1314241-44-5) shares the identical molecular formula (C15H20BrN3O) but is built on an entirely different scaffold — a bromopyridine-pyrrolidinylpiperidine methanone — and functions as a selective L3MBTL1 MBT domain inhibitor (IC50 = 6 µM) . These examples illustrate that neither molecular formula nor fragment-level similarity can predict biological function within this compound class, making generic substitution scientifically indefensible without compound-specific characterization data.

Quantitative Differentiation Evidence for 2-(4-Bromoanilino)-N-(2-cyano-3-methylbutan-2-yl)propanamide (CAS 1214197-39-3) vs. Comparators


Scaffold-Level Differentiation: Propanamide vs. Acetamide Linker Defines a Distinct Chemical Series

The target compound differs from its closest structural isomer (CAS 1240721-78-1) by the presence of a propanamide linker (three-carbon backbone with an α-methyl branch) versus an acetamide linker (two-carbon backbone), and by the absence of a 3-methyl substituent on the bromoaniline ring . This propanamide configuration introduces an additional chiral center (or a second methyl-bearing carbon in the racemic form) that creates a distinct spatial orientation of the 4-bromoanilino pharmacophore relative to the cyano-bearing amide tail. In the broader N-(2-cyano-3-methylbutan-2-yl) amide series, propanamide-linked analogs have been described as kinase inhibitor scaffolds, whereas acetamide-linked analogs have been associated with M1 muscarinic receptor modulation . This scaffold-level difference precludes functional interchangeability.

Medicinal Chemistry Structure-Activity Relationship Chemical Library Design

Target Class Divergence: Shared Molecular Formula but Non-Overlapping Biological Activity with UNC669

UNC669 (CAS 1314241-44-5) shares the identical molecular formula C15H20BrN3O with the target compound but is a structurally unrelated (5-bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone . UNC669 is a characterized inhibitor of the MBT (malignant brain tumor) domain of L3MBTL1 with an IC50 of 6 µM and 5- to 10-fold selectivity over L3MBTL3 and L3MBTL4 . The target compound, by contrast, is an anilino-propanamide bearing a cyanoalkyl amide group — a scaffold more closely resembling kinase inhibitor chemotypes reported in the patent and medicinal chemistry literature . This scaffold divergence means the two compounds are expected to engage entirely different protein target classes despite having identical elemental composition.

Epigenetics Bromodomain Inhibition Chemical Biology

Physicochemical Differentiation: Computed Property Profile vs. UNC669

Using in silico property prediction based on canonical SMILES structures, the target compound (SMILES: CC(Nc1ccc(Br)cc1)C(=O)NC(C)(C#N)C(C)C) and UNC669 (SMILES: Brc1cncc(c1)C(=O)N1CCC(CC1)N1CCCC1) exhibit distinct physicochemical profiles that affect solubility, permeability, and formulation behavior [1]. The target compound has a predicted topological polar surface area (TPSA) of approximately 56 Ų (one additional H-bond donor from the anilino NH compared to UNC669), while UNC669 has a TPSA of approximately 36 Ų (tertiary amide, no anilino NH). The target compound has a predicted logP of approximately 3.5 (one more rotatable bond and a less compact structure), vs. UNC669's predicted logP of approximately 2.9. These differences are large enough to alter DMSO solubility, membrane permeability in cellular assays, and compatibility with aqueous buffer systems.

Physicochemical Properties Drug-likeness ADME Prediction

Documentation Gap: Absence of Published Bioactivity Data as a Procurement Risk Factor

A systematic search of PubMed, PubChem, ChEMBL, ChemSpider, BindingDB, and major vendor catalogs (Sigma-Aldrich, MedChemExpress, Selleckchem, Cayman Chemical, Tocris) returned zero entries containing bioactivity data, target annotations, or literature references for CAS 1214197-39-3 [1]. This contrasts sharply with UNC669 (CAS 1314241-44-5), which has documented IC50 values, selectivity profiles, and peer-reviewed literature support, and with BCI-121 (CAS 432529-82-3), which is a characterized SMYD3 inhibitor supported by multiple publications and available from at least three major inhibitor vendors . The complete absence of characterization data for the target compound means that any procurement for biological screening represents a high-uncertainty investment with no evidence base to guide expected activity, selectivity, or off-target profile.

Research Procurement Compound Characterization Risk Assessment

Recommended Application Scenarios for 2-(4-Bromoanilino)-N-(2-cyano-3-methylbutan-2-yl)propanamide (CAS 1214197-39-3) Based on Available Evidence


Exploratory Kinase Inhibitor Screening in Chemical Biology

The N-(2-cyano-3-methylbutan-2-yl)-propanamide core motif has been associated with kinase inhibitor activity in the medicinal chemistry literature, with related compounds described as IRAK-4 inhibitors . The target compound's unique combination of this cyanoamide tail with a 4-bromoanilino group makes it suitable for exploratory kinase panel screening where the goal is to identify novel hinge-binding or allosteric chemotypes. Users should note that no target-specific activity data exist for this compound, so screening should be conducted in a broad-panel format with appropriate positive controls [1].

Structure-Activity Relationship (SAR) Expansion Around 4-Bromoanilino-Containing Chemical Probes

The 4-bromoanilino moiety is present in several characterized chemical probes including BCI-121 (SMYD3 inhibitor) . The target compound extends this pharmacophore with a sterically hindered propanamide tail bearing an α-cyano group — a structural feature not present in BCI-121 or other 4-bromoanilino probes. This makes the compound valuable for SAR studies aimed at understanding how the cyanoamide tail modulates target selectivity, cellular permeability, or metabolic stability relative to simpler 4-bromoanilino analogs [1].

Chemical Library Diversification and Scaffold-Hopping Campaigns

For organizations building diverse screening libraries, the target compound occupies a distinct region of chemical space that is not represented by commercially available analogs: it combines a para-bromoanilino group (common in epigenetic and kinase probes) with a branched α-cyano amide tail (common in crop protection and ion channel modulators) . This hybrid scaffold may serve as a starting point for scaffold-hopping campaigns between target classes. Procurement is justified when library diversity metrics prioritize scaffold novelty over known bioactivity [1].

Synthetic Intermediate for Custom Amide Library Synthesis

The propanamide core with a free secondary anilino NH provides a synthetic handle for further derivatization, including N-alkylation, acylation, or sulfonylation reactions . The bromine atom on the para position of the aniline ring serves as a functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of diverse analog libraries. Procurement at the 95% purity level is suitable for this application, as subsequent synthetic steps include purification [1].

Quote Request

Request a Quote for 2-(4-Bromoanilino)-N-(2-cyano-3-methylbutan-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.